REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[C:10]2[C:16]([OH:18])=[O:17].[CH3:19]O>>[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[C:10]2[C:16]([O:18][CH3:19])=[O:17]
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NNC2=CC1)C(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h under argon
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Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the MeOH was evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NNC2=CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.29 mmol | |
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |